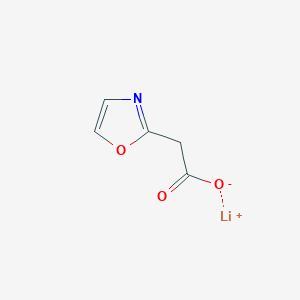
N-(2-Naphthyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “N-(2-Naphthyl)-2-phenylacetamide” often involves multicomponent reactions . For instance, 2-Naphthol has been used in the design and synthesis of various heterocyclic compounds . Another example is the SN2 reaction of 2-naphthol/sodium hydroxide with an electrophile .Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Studies N-(2-Naphthyl)-2-phenylacetamide and its derivatives have been extensively studied for their synthesis and spectral properties. Antonović, Nikolić, and Petrović (1990) investigated the conformations of new N-naphthyl substituted 2-phenylacetamides using vibrational, 1 H n.m.r., and mass spectra. This research provides valuable insights into the molecular structure and behavior of these compounds (Antonović, Nikolić, & Petrović, 1990).
Anticancer Screening The compound has been explored in the context of cancer research. Dhuda et al. (2021) synthesized various phenyl acetamides, closely related to this compound, and assessed their cytotoxic potential against various cancer cell lines. Their findings highlight the potential of these compounds in anticancer drug discovery (Dhuda, Kapadiya, Ladva, Jivani, & Modha, 2021).
Phytotoxic Properties Altenburger et al. (2006) investigated N-phenyl-2-naphthylamine, a compound similar to this compound, for its phytotoxic properties. Their research indicated specific toxic effects on plants, providing insights into its environmental impact and potential applications in studying plant physiology (Altenburger, Brack, Greco, Grote, Jung, Óvári, Riedl, Schwab, & Küster, 2006).
Structural Studies for Drug Design Huang, Hammond, Wu, and Mach (2001) conducted research on N-(1-benzylpiperidin-4-yl)arylacetamides, which are structurally related to this compound. Their work focused on understanding the binding properties of these compounds for σ1 and σ2 receptors, contributing to the field of drug design and receptor studies (Huang, Hammond, Wu, & Mach, 2001).
Electron Transport in Organic Compounds Tse, Kwok, and So (2006) studied N,N′-diphenyl-N,N′-bis(1-naphthyl)(1,1′-biphenyl)-4,4′diamine (NPB) and found it to possess electron transporting abilities. This research contributes to the understanding of electron transport in organic compounds, which is crucial for various applications in materials science (Tse, Kwok, & So, 2006).
Effects on Neurological Conditions Gomathy et al. (2012) synthesized and evaluated novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, which are structurally related to this compound, for their anti-Parkinson's activity. Their research contributes to the understanding of potential treatments for neurological disorders (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Propiedades
IUPAC Name |
N-naphthalen-2-yl-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18(12-14-6-2-1-3-7-14)19-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13H,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFKHCKHXHUKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(2,4-Dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2433442.png)





![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2433450.png)

![1-(adamantane-1-carbonyl)-4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2433453.png)


![2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2433458.png)
